N-[3-(Trifluoromethyl)phenyl]morpholine-4-ethanamine
Description
N-[3-(Trifluoromethyl)phenyl]morpholine-4-ethanamine is a synthetic organic compound characterized by a trifluoromethyl-substituted phenyl group linked to a morpholine ring via an ethanamine chain.
Properties
Molecular Formula |
C13H17F3N2O |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)11-2-1-3-12(10-11)17-4-5-18-6-8-19-9-7-18/h1-3,10,17H,4-9H2 |
InChI Key |
NQDAVUDNZYHDSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)ANILINE typically involves the reaction of 3-(trifluoromethyl)aniline with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)ANILINE may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(TRIFLUOROMETHYL)ANILINE involves its interaction with specific molecular targets and pathways. The morpholine ring and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular properties of N-[3-(Trifluoromethyl)phenyl]morpholine-4-ethanamine with its analogs:
*Note: The molecular formula and weight for the target compound are inferred based on structural analogs.
Functional Group Impact on Physicochemical Properties
- Trifluoromethyl Group : Present in all compounds, this group enhances lipophilicity and resistance to oxidative metabolism .
- Morpholine Ring: In the target compound and ’s analog, the morpholine oxygen improves aqueous solubility compared to non-oxygenated analogs like 2-[4-(trifluoromethyl)phenyl]ethylamine .
Biological Activity
N-[3-(Trifluoromethyl)phenyl]morpholine-4-ethanamine, also known as N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)aniline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a morpholine ring connected to a trifluoromethyl-substituted phenyl group, characterized by the following molecular formula:
- Molecular Formula: CHFNO
- Molecular Weight: Approximately 274.28 g/mol
This unique structure enhances its interaction with biological targets, potentially influencing enzyme activity and receptor binding.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
Research has identified this compound as a promising candidate in cancer therapy. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's ability to arrest the cell cycle at the G2/M phase has been linked to its action on tubulin polymerization, a critical process in cell division .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Target Cell Lines |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Various bacterial strains |
| Anticancer | Induction of apoptosis; cell cycle arrest | HeLa, MCF-7 |
The biological activity of this compound is primarily attributed to its structural features:
- Receptor Binding: The trifluoromethyl group enhances lipophilicity, facilitating interactions with membrane-bound receptors.
- Enzyme Inhibition: Studies suggest that the compound may inhibit specific enzymes involved in cancer progression and inflammation pathways, including phospholipase A2 and p38 MAPK .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies: A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells, with an IC value indicating potent anticancer activity .
- Mechanistic Insights: Docking simulations have revealed potential binding sites on target proteins such as EGFR, suggesting that this compound could modulate signaling pathways associated with tumor growth and metastasis .
- Comparative Analysis: When compared to structurally similar compounds (see Table 2), this compound exhibited superior biological activity profiles.
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Morpholine | Antimicrobial, Anticancer |
| N-[3-(Trifluoromethyl)phenyl]piperidine | Piperidine | Varies; potential analgesic |
| N-[3-(Trifluoromethyl)phenyl]piperazine | Piperazine | Varies; potential anxiolytic |
Q & A
Q. How can X-ray crystallography and DFT resolve ambiguous electron density in protein-ligand complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
